molecular formula C11H11NO2 B1594175 2,4-Dimethoxyquinoline CAS No. 40335-00-0

2,4-Dimethoxyquinoline

Cat. No. B1594175
CAS RN: 40335-00-0
M. Wt: 189.21 g/mol
InChI Key: XSZBLRGKCBUWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 2,4-Dimethoxyquinoline is a heterocyclic compound with the chemical formula C₁₁H₁₁NO₂ .

  • It belongs to the quinoline family and contains two methoxy (OCH₃) groups at positions 2 and 4 on the quinoline ring.





  • Synthesis Analysis



    • The synthesis of atanine , a quinoline alkaloid, involves selective demethylation of 2,4-dimethoxyquinoline .

    • An alternative demethylation using a thiolate anion leads to the regioisomeric 4-hydroxyquinoline .





  • Molecular Structure Analysis



    • The molecular structure of 2,4-Dimethoxyquinoline consists of a quinoline ring with two methoxy groups attached at specific positions.





  • Chemical Reactions Analysis



    • 2,4-Dimethoxyquinoline can undergo various chemical reactions, including substitution, oxidation, and reduction processes.





  • Physical And Chemical Properties Analysis



    • 2,4-Dimethoxyquinoline exhibits properties such as hardness, topography, and hydrophilicity.

    • These properties influence its biological evaluation and interaction with cells.




  • Scientific Research Applications

    Application 1: Inhibition of G9a in Epigenetic Regulation

    • Summary of the Application : 2,4-Diamino-6,7-dimethoxyquinoline derivatives have been identified as inhibitors of G9a, a histone lysine methyltransferase (HKMT) involved in epigenetic regulation . These compounds are used to inhibit G9a, which plays a central role in the installation of histone methylation marks .
    • Methods of Application or Experimental Procedures : The researchers designed and synthesized a range of heterocyclic scaffolds, including 2,4-Diamino-6,7-dimethoxyquinoline derivatives, and investigated their ability to inhibit G9a . Molecular docking was carried out to explain the observed in vitro data .
    • Results or Outcomes : The studies led to an improved understanding of the key pharmacophoric features of BIX-01294, a known inhibitor of G9a, and the identification of a new core quinoline inhibitory scaffold, which retains excellent potency and high selectivity .

    Application 2: Synthesis of Atanine

    • Summary of the Application : The synthesis of the quinoline alkaloid atanine is achieved by selective demethylation of 2,4-dimethoxyquinoline .
    • Methods of Application or Experimental Procedures : The process involves selective demethylation of the 2,4-dimethoxyquinoline. An alternative demethylation utilizing a thiolate anion leads to the regioisomeric 4-hydroxyquinoline .
    • Results or Outcomes : The result of this process is the synthesis of atanine, a quinoline alkaloid .

    Safety And Hazards



    • Limited safety data is available for 2,4-Dimethoxyquinoline . It is essential to handle it with care and follow safety guidelines.




  • Future Directions



    • Research on 2,4-Dimethoxyquinoline should focus on its applications, potential derivatives, and structure-activity relationships.

    • Investigating its biological effects and developing novel derivatives could lead to exciting future directions.




    properties

    IUPAC Name

    2,4-dimethoxyquinoline
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H11NO2/c1-13-10-7-11(14-2)12-9-6-4-3-5-8(9)10/h3-7H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XSZBLRGKCBUWRJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=NC2=CC=CC=C21)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H11NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70193337
    Record name 2,4-Dimethoxyquinoline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70193337
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    189.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2,4-Dimethoxyquinoline

    CAS RN

    40335-00-0
    Record name 2,4-Dimethoxyquinoline
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040335000
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 40335-00-0
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298324
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name 2,4-Dimethoxyquinoline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70193337
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    To a suspension of 2,4-dichloroquinoline in MeOH (100 mL) was added sodium methoxide (50 g). The mixture was heated at reflux for 2 days. After cooling, the mixture was filtered. The filtrate was concentrated under reduced pressure to yield a residue that was dissolved in water and extracted with CH2Cl2. The combined organic layers were dried over Na2SO4 and concentrated to give 2,4-dimethoxyquinoline as a white solid (13 g, 74% over 2 steps).
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    100 mL
    Type
    reactant
    Reaction Step One
    Quantity
    50 g
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Three

    Synthesis routes and methods II

    Procedure details

    2,4-Dichloroquinoline (cf. example 14) (4.4 g), sodium methoxide (5.4 g) and dimethyl formamide (70 ml) were heated together at 70° for 2 hrs. The reaction mixture was partitioned between water and ethyl acetate and worked up in standard fashion. The crude product was purified by column chromatography on silica (10% ether in hexane) to give 2-methoxy-4-chloroquinoline (0.87 g) and 2,4-dimethoxyquinoline (1.8 g). The latter was subjected to aqueous hydrolysis by 6N hydrochloric acid for 3 hrs at reflux temperature to give 2-hydroxy-4-methoxyquinoline. This was converted to 2-chloro-4-methoxyquinoline.
    Quantity
    4.4 g
    Type
    reactant
    Reaction Step One
    Quantity
    5.4 g
    Type
    reactant
    Reaction Step One
    Quantity
    70 mL
    Type
    reactant
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    2,4-Dimethoxyquinoline
    Reactant of Route 2
    Reactant of Route 2
    2,4-Dimethoxyquinoline
    Reactant of Route 3
    Reactant of Route 3
    2,4-Dimethoxyquinoline
    Reactant of Route 4
    Reactant of Route 4
    2,4-Dimethoxyquinoline
    Reactant of Route 5
    Reactant of Route 5
    2,4-Dimethoxyquinoline
    Reactant of Route 6
    Reactant of Route 6
    2,4-Dimethoxyquinoline

    Citations

    For This Compound
    68
    Citations
    AK Ramasamy, V Balasubramaniam, K Mohan - Journal of Chemistry, 2010 - hindawi.com
    An efficient method for the synthesis of various substituted 4-methoxy-1H-quinolin-2-ones from various substituted aniline with malonic acid, phosphorous oxychloride, sodium …
    Number of citations: 11 www.hindawi.com
    AG Osborne, JF Warmsley… - Journal of Natural …, 1992 - ACS Publications
    Unambiguous* H-and BC-nmr spectral assignments are reported for 2, 4-dimethoxyquinoline [1], verified by a parallel study of the 6-methyl derivative. From the results it would appear …
    Number of citations: 14 pubs.acs.org
    K Jones, X Roset, S Rossiter, P Whitfield - Organic & biomolecular …, 2003 - pubs.rsc.org
    The synthesis of the quinoline alkaloid atanine 6, by selective demethylation of the 2,4-dimethoxyquinoline 11 is presented. An alternative demethylation utilising a thiolate anion leads …
    Number of citations: 41 pubs.rsc.org
    H Gilman, CS Sherman, CC Price… - Journal of the …, 1946 - ACS Publications
    Syntheses and proofs of structure have been given for 4, 7-dichlorocarbostyril, 4, 7-dichloro-2-methoxyquinoline, 2, 7-dichloro-4-methoxyquinoline and 7-chloro-2, 4-dimethoxyquinoline…
    Number of citations: 45 pubs.acs.org
    RM Bowman, MF Grundon, KJ James - Journal of the Chemical …, 1973 - pubs.rsc.org
    The reaction of 3-isoprenyl-2,4-dimethoxyquinoline epoxides with potassium hydroxide in aqueous dimethyl sulphoxide furnished 2,2-dimethylpyranoquinolines in high yield, and led to …
    Number of citations: 29 pubs.rsc.org
    S Rossiter, JM Peron, PJ Whitfield, K Jones - Bioorganic & medicinal …, 2005 - Elsevier
    2,4-Disubstituted quinolines with additional substituents in positions 5–8 have been found to have anthelmintic properties. A number of 2,4-dimethoxy-6- or 8-arylquinolines have potent …
    Number of citations: 122 www.sciencedirect.com
    JF Collins, GA Gray, MF Grundon… - Journal of the …, 1973 - pubs.rsc.org
    The furoquinoline alkaloids dictamnine, γ-fagarine. and skimmianine have been synthesised (48–66% yield) from 4-methoxy-3-(3-methylbut-2-enyl)-2-quinolones or from the …
    Number of citations: 39 pubs.rsc.org
    RM Bowman, MF Grundon - Journal of the Chemical Society C …, 1967 - pubs.rsc.org
    Oxidation of 2,4-dimethoxy-3-(3-methylbut-2-enyl)-7,8-methylenedioxyquinoline with (+)-peroxycamphoric acid furnished a (–)-epoxide which was converted via a (+)-secondary …
    Number of citations: 13 pubs.rsc.org
    CHCM COOE, OE OH, C COON… - Indian Journal …, 1981 - Council of Scientific & Industrial …
    Number of citations: 0
    MO MeO, MO MeO - The Alkaloids: Chemistry and Physiology, 1950 - Academic Press
    Number of citations: 0

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.